molecular formula C8H5BrN2O2 B3033900 (5-Bromo-2-nitrophenyl)acetonitrile CAS No. 125914-22-9

(5-Bromo-2-nitrophenyl)acetonitrile

Cat. No.: B3033900
CAS No.: 125914-22-9
M. Wt: 241.04 g/mol
InChI Key: ZHTDHZRKDAFUFR-UHFFFAOYSA-N
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Description

(5-Bromo-2-nitrophenyl)acetonitrile, with the CAS registry number 125914-22-9 , is a versatile chemical building block with a molecular formula of C8H5BrN2O2 and a molecular weight of 241.04 g/mol . This compound features both a bromo substituent and a nitro group on its phenyl ring, alongside a reactive acetonitrile side chain. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex heterocyclic systems and pharmaceutical candidates. The bromo and nitro groups are excellent handles for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, allowing researchers to create a diverse array of derivative compounds. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound is classified with the signal word "Danger" and carries hazard statements H301, H311, and H331, indicating it is toxic if swallowed, in contact with skin, or if inhaled. Appropriate safety precautions, including the use of personal protective equipment, should always be followed . The recommended storage condition is sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromo-2-nitrophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-1-2-8(11(12)13)6(5-7)3-4-10/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTDHZRKDAFUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Bromo 2 Nitrophenyl Acetonitrile

Strategic Retrosynthetic Analysis and Precursor Selection

The three plausible synthetic sequences are:

Nitration of a brominated precursor : This strategy involves introducing the nitro group onto an aromatic ring that already contains a bromine atom and an acetonitrile (B52724) or a precursor to it.

Introduction of the acetonitrile moiety : This pathway focuses on adding the acetonitrile group to a pre-functionalized ring containing both bromo and nitro substituents.

Bromination of a nitrated precursor : This approach involves the regioselective bromination of a phenylacetonitrile (B145931) molecule that already bears a nitro group.

Each strategy presents unique challenges and requires specific precursors and reaction conditions, which are explored in the following sections.

Nitration Strategies for Brominated Aromatic Precursors

This synthetic route commences with a brominated aromatic compound, followed by nitration. A key consideration is the directing effect of the substituents already present on the ring. The bromine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions. uri.edu The acetonitrile group (-CH2CN) is also deactivating and primarily an ortho, para-director.

A logical precursor for this strategy is 4-bromophenylacetonitrile. In this molecule, the bromo group is at position 4 and the acetonitrile group is at position 1. During electrophilic nitration, the bromo group directs the incoming nitronium ion (NO2+) to positions 2 and 6 (ortho to the bromine). The acetonitrile group directs to positions 3 and 5 (ortho and para, respectively, to the methylene (B1212753) carbon). The desired product requires nitration at the 2-position. This position is ortho to the bromine atom, making this a sterically accessible and electronically favored site for substitution.

The standard method for nitration involves treating the substrate with a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). libretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion. chemguide.co.ukchemistrysteps.com

Table 1: Nitration of Substituted Benzenes

Substrate Directing Effect of Substituent Typical Product(s)
Benzene (B151609) N/A Nitrobenzene
Toluene -CH3 (Activating, o,p-directing) 2-Nitrotoluene, 4-Nitrotoluene libretexts.org
Bromobenzene -Br (Deactivating, o,p-directing) 2-Bromonitrobenzene, 4-Bromonitrobenzene uri.edu

This interactive table summarizes the directing effects of common substituents in electrophilic nitration.

For a deactivated substrate like 4-bromophenylacetonitrile, the reaction conditions, particularly temperature, must be carefully controlled to achieve mononitration and prevent unwanted side reactions.

Introduction of the Acetonitrile Moiety to Aromatic Rings

This approach involves installing the acetonitrile group onto a bromonitrobenzene precursor. The success of this strategy hinges on the specific substitution pattern of the precursor, which must allow for the selective introduction of the cyano group at the correct position. The presence of a nitro group strongly deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.

A suitable precursor would be 1,4-dibromo-2-nitrobenzene. In this molecule, the nitro group at position 2 activates the bromine atoms at positions 1 and 4 for nucleophilic displacement. A cyanide source, such as sodium cyanide or potassium cyanide, can then be used to displace one of the bromine atoms.

Alternatively, modern transition-metal-catalyzed cross-coupling reactions provide a powerful method for cyanation. Palladium- and nickel-catalyzed reactions have been extensively developed for the cyanation of aryl halides. wikipedia.orgnih.gov These methods often employ less toxic cyanide sources, such as zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]), and offer broad functional group tolerance. organic-chemistry.orggoogle.comresearchgate.net

Table 2: Common Cyanation Methods for Aryl Halides

Method Catalyst/Reagent Cyanide Source Typical Solvent
Rosenmund-von Braun Copper(I) cyanide (CuCN) CuCN DMF, Pyridine
Palladium-Catalyzed Pd(0) or Pd(II) complex KCN, Zn(CN)2 DMF, DMAC, Toluene google.com
Nickel-Catalyzed Ni(0) or Ni(II) complex K4[Fe(CN)6] Biphasic (e.g., Toluene/Water) researchgate.net

This interactive table compares various methods for introducing a cyanide group onto an aromatic ring.

The choice of method depends on the reactivity of the substrate and the desired reaction conditions. For a precursor like 1,4-dibromo-2-nitrobenzene, a palladium-catalyzed approach could offer high yields and selectivity. google.com

Regioselective Bromination Techniques for Aromatic Systems

This strategy is arguably one of the most direct, starting from 2-nitrophenylacetonitrile (B16159). nih.gov The key to this approach is the regioselective introduction of a bromine atom onto the pre-existing dually substituted ring. The directing effects of the nitro and acetonitrile groups are paramount.

The nitro group at position 2 is strongly deactivating and a meta-director, meaning it directs incoming electrophiles to the 4 and 6 positions. chemistrysteps.comlibretexts.org

The acetonitrile group (-CH2CN) at position 1 is deactivating but directs incoming electrophiles to the ortho (position 3) and para (position 5) positions.

The target molecule, (5-Bromo-2-nitrophenyl)acetonitrile, has the bromine atom at the 5-position. This position is meta to the nitro group and para to the acetonitrile group. Therefore, the directing effects of both substituents are in agreement, strongly favoring the formation of the desired 5-bromo isomer.

Given that the ring is significantly deactivated by both the nitro and acetonitrile groups, the bromination reaction may require forcing conditions or specific reagents. A mixture of bromine and nitric acid in concentrated sulfuric acid has been shown to be effective for brominating strongly deactivated aromatic compounds. scirp.org A more convenient and often milder method involves using N-bromosuccinimide (NBS), which is a highly regioselective brominating agent. The reaction is frequently carried out in a polar aprotic solvent like acetonitrile. uzh.chresearchgate.net

Optimized Reaction Conditions and Process Parameters

The successful synthesis of this compound requires not only a sound retrosynthetic strategy but also the optimization of reaction conditions to maximize yield and purity. Solvent selection and temperature control are two of the most critical parameters.

Critical Role of Solvent Selection and Polarity

For Nitration: Nitration is typically performed in a highly polar medium of concentrated sulfuric and nitric acids. However, the use of a co-solvent like acetonitrile can moderate the reaction's speed and, in some cases, alter the isomeric product distribution. google.com Studies have shown that accurately modeling solvent effects is crucial for predicting the regioselectivity of nitration on substituted benzenes. d-nb.info

For Bromination: Acetonitrile has proven to be an excellent solvent for electrophilic bromination using N-bromosuccinimide (NBS). uzh.chresearchgate.net Its polar aprotic nature facilitates the reaction, often leading to high yields and clean conversions under mild conditions.

For Cyanation: Palladium-catalyzed cyanation reactions are typically run in polar aprotic solvents such as DMF, DMAc, or acetonitrile. organic-chemistry.orggoogle.com These solvents help to dissolve the organometallic catalyst and the cyanide salt, facilitating the catalytic cycle.

Table 3: Effect of Solvent on Aromatic Nitration Yield

Substrate Nitrating Agent Solvent Yield (%) Reference
Indoline derivative tert-butyl nitrite Acetonitrile High researchgate.net
Indoline derivative tert-butyl nitrite DMSO Moderate researchgate.net
Indoline derivative tert-butyl nitrite Methanol (B129727) Low researchgate.net

This interactive table illustrates the influence of solvent choice on the outcome of nitration reactions, based on reported findings.

Temperature Control and Reaction Kinetic Considerations

Temperature is a critical parameter in the synthesis of this compound, as the key reactions, particularly nitration, are often highly exothermic.

Nitration Kinetics: The rate of nitration is highly dependent on temperature. For benzene, the reaction is typically kept at or below 50°C to prevent the formation of dinitrobenzene. libretexts.orglibretexts.org For more activated rings like toluene, the temperature is lowered further to around 30°C. libretexts.org Conversely, for deactivated rings, such as those already containing a nitro group, higher temperatures (e.g., 100°C) may be necessary to drive the reaction forward. chemistrysteps.com In the directional nitration of phenylacetonitrile, a temperature range of 15–25°C has been found to be optimal for achieving high yields of the para-isomer. google.comgoogle.com

Temperature and Selectivity: In addition to affecting the reaction rate, temperature can also influence the regioselectivity. At higher temperatures, there is an increased likelihood of forming thermodynamically favored, but potentially undesired, isomers. Precise temperature control is therefore essential for maximizing the yield of the target compound.

Table 4: Influence of Temperature on Nitration of Phenylacetonitrile

Temperature (°C) Reaction Time (h) Yield of p-isomer (%) Reference
< 20 > 2.5 Incomplete reaction google.com
20 - 25 2.5 70.50 google.com
20 - 30 2 64.69 google.com

This interactive table highlights the critical effect of temperature on the yield of p-nitrophenylacetonitrile during the nitration of phenylacetonitrile.

By carefully selecting the synthetic route and optimizing solvent and temperature conditions, this compound can be synthesized with high purity and yield. The strategy involving the bromination of 2-nitrophenylacetonitrile appears to be the most promising due to the converging directing effects of the existing substituents.

Catalytic Approaches and Reagent Selection in Specific Steps

The synthesis of this compound involves the strategic introduction of three distinct functional groups—nitro, bromo, and cyanomethyl—onto an aromatic ring. The selection of reagents and catalysts is critical for controlling regioselectivity and achieving high yields.

Nitration: The introduction of the nitro group onto the phenylacetonitrile backbone is typically achieved using a mixed-acid system. A common nitrating agent is a combination of concentrated nitric acid and sulfuric acid. For related compounds like p-nitrophenyl acetonitrile, an alternative directional nitrating agent composed of nitric acid, phosphoric acid, and sulfuric acid has been utilized to improve the yield of the desired para-isomer. google.com The temperature of the reaction must be carefully controlled, often between 15-20°C, to prevent over-nitration and the formation of byproducts. google.com

Bromination: The installation of the bromine atom is frequently accomplished using an electrophilic brominating agent. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, often in a strong acid solvent like sulfuric acid. orgsyn.orgchemicalbook.com Temperature control is again crucial; for the synthesis of 5-bromoisoquinoline, maintaining the temperature between -26°C and -18°C was necessary to suppress the formation of isomeric impurities. orgsyn.org

Cyanomethylation: The introduction of the acetonitrile moiety can be approached in several ways. One common method involves the reaction of a corresponding benzyl (B1604629) halide with a cyanide salt. An alternative strategy, particularly for building the molecule from a different precursor, involves reagents like ethyl cyanoacetate (B8463686) with a strong base such as sodium hydride (NaH) to form a nucleophile that can then react with an activated aromatic ring, such as 2-bromo-1-fluoro-4-nitrobenzene. chemicalbook.com

A summary of selected reagents for key transformations is presented below.

TransformationReagent(s)Catalyst/SolventKey Considerations
Nitration Nitric Acid, Sulfuric Acid, Phosphoric AcidN/APrecise molar ratios and temperature control (15-20°C) are essential for regioselectivity. google.com
Bromination N-Bromosuccinimide (NBS)Sulfuric AcidLow temperatures (-25°C to -18°C) are critical to prevent isomer formation. orgsyn.org
Cyanation Ethyl Cyanoacetate, Sodium Hydride (NaH)DioxaneUsed to build the cyanomethyl group via nucleophilic substitution on a suitable precursor. chemicalbook.com

Advanced Purification and Isolation Techniques

Achieving high purity of the final this compound compound is essential for its use as a chemical intermediate or analytical standard. This is accomplished through advanced purification techniques, primarily recrystallization and chromatography.

Recrystallization is a robust method for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The crude product is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the mother liquor. For nitrophenyl compounds, alcohol-water mixtures are often effective. For example, p-nitrophenyl acetonitrile has been successfully recrystallized from an ethanol-water mixture to yield high-purity, light-yellow, needle-like crystals. google.com

The table below summarizes solvent systems used for the recrystallization of related compounds, which could be applicable to this compound.

Compound TypeSolvent System(s)Outcome/Observation
Nitrophenyl AcetonitrileEthanol-WaterFormation of light yellow needle-like crystals. google.com
Substituted PyridineAcetoneYielded a white crystalline solid after concentration and recrystallization. rsc.org
Dicyanostyrene DerivativeMethanolThe product was obtained after removing the solvent by rotary evaporation. mdpi.com

When recrystallization is insufficient to remove all impurities, or for analytical purposes, chromatographic techniques are employed.

Column Chromatography: This preparative technique is used to separate compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel). A solvent system (mobile phase) is chosen to elute the components at different rates. For purifying organic intermediates, a common mobile phase is a gradient of a polar solvent (like ethyl acetate) in a nonpolar solvent (like petrol or hexane). For instance, a crude pyrazole (B372694) derivative was purified using flash column chromatography with a 5%–30% ethyl acetate (B1210297) in petrol gradient. kcl.ac.uk

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique that offers high resolution and efficiency. For compounds like this compound, reverse-phase (RP) HPLC is a suitable method. In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. A method for analyzing (2-Nitrophenyl)acetonitrile utilizes a Newcrom R1 column with a mobile phase of acetonitrile (MeCN), water, and phosphoric acid. sielc.com For applications compatible with mass spectrometry (MS), the phosphoric acid can be replaced with formic acid. sielc.comsielc.com This liquid chromatography method is scalable and can be adapted for the preparative isolation of the target compound or its impurities. sielc.comsielc.com

The following table details typical conditions for chromatographic separations of related nitrile compounds.

TechniqueStationary PhaseMobile PhaseApplication/Notes
Flash Column Chromatography Silica Gel5%–30% Ethyl Acetate in PetrolPreparative purification of a crude ester derivative. kcl.ac.uk
Reverse-Phase HPLC Newcrom R1Acetonitrile, Water, Phosphoric Acid/Formic AcidAnalytical method for (2-Nitrophenyl)acetonitrile, scalable for preparative separation. sielc.com
Reverse-Phase HPLC C18 (Varian Microsorb)Water (0.44% Formic Acid), Acetonitrile (0.44% Formic Acid)Quantification of products from dehalogenation reactions, using a photodiode array (PDA) detector. nih.gov

Vacuum Distillation in Related Systems for Purity Enhancement

While specific literature detailing the vacuum distillation of this compound is not extensively available, the principles of this purification technique and its application to structurally related compounds provide a strong basis for its utility in enhancing the purity of this specific molecule. Vacuum distillation is a crucial method for the purification of compounds that are thermally sensitive or possess high boiling points at atmospheric pressure. The reduction in pressure lowers the boiling point of a liquid, thereby allowing distillation to occur at a lower temperature and minimizing the risk of thermal decomposition.

For organic molecules with multiple functional groups, such as this compound which contains bromo, nitro, and cyano moieties, the potential for degradation at elevated temperatures is a significant concern. Nitro compounds, in particular, can be susceptible to decomposition upon strong heating. Similarly, the nitrile group can undergo reactions at high temperatures. Therefore, purification methods that operate under milder temperature conditions are generally preferred.

The utility of vacuum distillation for purifying compounds with similar substitution patterns has been demonstrated. For instance, m-bromonitrobenzene, a compound sharing the bromo and nitro functional groups on a benzene ring, can be effectively purified by distillation under reduced pressure. It exhibits a boiling point of 117-118 °C at a pressure of 9 mmHg. orgsyn.org This successful application suggests that this compound could also be amenable to this purification strategy.

In a hypothetical purification scenario for this compound, a crude solid sample would first be subjected to a preliminary purification step, such as recrystallization, to remove bulk impurities. The resulting material could then be further purified by vacuum distillation to separate it from any remaining non-volatile or less volatile impurities. The distillation would be conducted at a significantly reduced pressure, likely in the range of 1-10 mmHg, which would substantially lower the boiling point compared to its atmospheric boiling point.

The selection of appropriate distillation parameters is critical for a successful purification. Key variables that would need to be optimized include the distillation pressure, the temperature of the heating bath, and the rate of distillation. A well-controlled distillation can effectively separate the desired product from impurities with different vapor pressures, leading to a significant enhancement in purity.

The table below illustrates the relationship between pressure and the boiling point of a related compound, providing a reference for the conditions that might be applicable to this compound.

Compound NamePressure (mmHg)Boiling Point (°C)
m-Bromonitrobenzene9117-118
m-Bromonitrobenzene18138

This table presents data for a structurally related compound to infer potential conditions for this compound.

It is important to note that while vacuum distillation is a powerful technique, its application to any new compound, including this compound, should be approached with careful consideration of the molecule's thermal stability. Preliminary small-scale tests would be necessary to determine the optimal conditions and to ensure that no significant decomposition occurs during the process.

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways

Reactivity of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the molecule's reactivity.

Reductive Transformations to Amine Derivatives

The reduction of the nitro group to an amino group (-NH₂) is a fundamental transformation in organic synthesis, providing a route to synthetically versatile anilines. researchgate.net This conversion can be achieved through various methods, including catalytic hydrogenation or the use of metallic reagents in acidic media. wikipedia.orgmasterorganicchemistry.com

Commonly employed methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgmasterorganicchemistry.com It is often favored for its clean conversion and the formation of water as the only byproduct.

Metal/Acid Reduction: A classic and effective method involves the use of an easily oxidized metal, like iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). masterorganicchemistry.com

Other Reagents: Other reducing agents like sodium hydrosulfite, tin(II) chloride, and trichlorosilane (B8805176) in the presence of an organic base have also been successfully used for this transformation. wikipedia.orggoogle.com

The reduction of (5-Bromo-2-nitrophenyl)acetonitrile yields (2-amino-5-bromophenyl)acetonitrile, a key intermediate for the synthesis of various heterocyclic compounds. The chemoselectivity of the reduction is crucial, as the nitrile group can also be susceptible to reduction under certain conditions. researchgate.netcalvin.edu However, methods are available that selectively reduce the nitro group while preserving the nitrile and bromo functionalities. researchgate.net

Table 1: Selected Methods for Nitro Group Reduction

Reagent/CatalystConditionsKey FeaturesReference
H₂, Pd/CVaries (solvent, pressure, temp.)Clean, high yield, common lab/industrial method. wikipedia.org
Fe, HClAqueous, acidicClassic, inexpensive, and robust method. masterorganicchemistry.com
SnCl₂Acidic mediumEffective for selective reductions. masterorganicchemistry.com
Trichlorosilane, Organic BaseAcetonitrile (B52724), 0-15 °CHigh chemoselectivity, avoids metal contamination. google.com
Zinc, Ammonium (B1175870) ChlorideAqueousCan lead to hydroxylamine (B1172632) formation under controlled conditions. researchgate.netwikipedia.org

Influence on Aromatic Ring Activation and Deactivation

The nitro group exerts a strong deactivating effect on the aromatic ring towards electrophilic aromatic substitution. quora.comnumberanalytics.com This is due to its potent electron-withdrawing nature, operating through both resonance and inductive effects. quora.comresearchgate.netresearchgate.net The resonance structures show that the ortho and para positions relative to the nitro group bear a partial positive charge, making the ring less attractive to incoming electrophiles. quora.com

Conversely, this electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAᵣ) . numberanalytics.comlibretexts.org The nitro group strongly activates the ring for attack by nucleophiles, particularly at the ortho and para positions, by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance. libretexts.orglibretexts.org In this compound, the nitro group is ortho to the bromo substituent, a leaving group, thus facilitating its displacement by nucleophiles.

Reactivity of the Bromo Substituent

The bromine atom on the aromatic ring is a versatile handle for various synthetic modifications.

Nucleophilic Aromatic Substitution Reactions

As mentioned, the presence of the electron-withdrawing nitro group ortho to the bromine atom makes the C-Br bond susceptible to nucleophilic attack. libretexts.org This allows for the displacement of the bromide ion by a variety of nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate, followed by the elimination of the bromide ion to restore aromaticity. libretexts.orglibretexts.org

The reactivity in SNAr reactions is significantly influenced by the strength of the electron-withdrawing groups on the ring. libretexts.org The presence of both a nitro group and a nitrile group (which is also electron-withdrawing) enhances the electrophilicity of the ring, promoting the substitution reaction. A range of nucleophiles, including alkoxides, phenoxides, and amines, can be used to displace the bromo substituent. nih.gov

Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Analogs)

The bromo substituent serves as an excellent coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. libretexts.orgnih.gov This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu

The general catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids, allowing for the introduction of diverse aryl and vinyl groups at the 5-position of the ring. nih.govuzh.ch

Table 2: General Parameters for Suzuki-Miyaura Coupling

ComponentExamplesPurposeReference
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyzes the C-C bond formation. nih.govrsc.org
LigandTriphenylphosphine (PPh₃), SPhos, XPhosStabilizes the Pd catalyst and promotes the reaction steps. nih.govharvard.edu
BaseK₂CO₃, K₃PO₄, Cs₂CO₃, NaOEtActivates the organoboron reagent for transmetalation. harvard.edursc.org
SolventDioxane, Toluene, DMF, often with waterSolubilizes reactants and facilitates the reaction. harvard.edursc.org
Boron ReagentArylboronic acids, Vinylboronic acidsSource of the new carbon-based substituent. libretexts.orguzh.ch

Halogen Exchange Reactions

The bromo substituent can be exchanged for another halogen, most commonly iodine or fluorine, through reactions like the Finkelstein reaction or catalyzed fluorination. The aromatic Finkelstein reaction, which exchanges a bromide for an iodide, is typically more challenging than its aliphatic counterpart and often requires a catalyst, such as copper(I) iodide, sometimes in combination with a ligand. wikipedia.org This transformation can be useful as aryl iodides are generally more reactive than aryl bromides in many cross-coupling reactions.

Reactivity of the Acetonitrile Moiety

The acetonitrile group (-CH₂CN) in this compound is a versatile functional group. Its reactivity is centered around the carbon-nitrogen triple bond and the adjacent methylene (B1212753) group, which is activated by the electron-withdrawing effects of both the nitrile and the ortho-nitro-substituted phenyl ring.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile functionality can be hydrolyzed to form carboxylic acids or their corresponding amides. This transformation proceeds via nucleophilic addition of water to the electrophilic carbon of the nitrile. The reaction can be catalyzed by either acid or base.

Under acidic conditions, the nitrile is heated under reflux with a dilute mineral acid like hydrochloric acid. The reaction proceeds in two main stages: initial hydration to the corresponding amide, (5-Bromo-2-nitrophenyl)acetamide, followed by further hydrolysis of the amide to yield (5-Bromo-2-nitrophenyl)acetic acid and an ammonium salt.

Acid-Catalyzed Hydrolysis Mechanism:

Protonation: The nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom.

Nucleophilic Attack: A water molecule attacks the nitrile carbon.

Deprotonation: A proton is removed from the oxygen, yielding an imidic acid tautomer.

Tautomerization: The imidic acid tautomerizes to the more stable amide intermediate.

Further Hydrolysis: The amide undergoes subsequent acid-catalyzed hydrolysis to the carboxylic acid.

Under alkaline hydrolysis, the nitrile is heated with an aqueous solution of a base such as sodium hydroxide (B78521). This process yields the sodium salt of the carboxylic acid (sodium (5-bromo-2-nitrophenyl)acetate) and ammonia (B1221849) gas. To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid.

Reactions Involving the Active Methylene Group (e.g., Condensations, Alkylations)

The methylene (-CH₂) hydrogens in this compound are acidic due to the strong electron-withdrawing capabilities of the adjacent nitrile group and the 2-nitrophenyl ring. This allows for the formation of a stabilized carbanion (a cyanomethyl anion) in the presence of a base, which can then act as a potent nucleophile in various carbon-carbon bond-forming reactions.

Condensation Reactions: A condensation reaction involves the joining of two molecules, often with the elimination of a small molecule like water. The carbanion generated from this compound can participate in condensation reactions with electrophiles such as aldehydes, ketones, and esters. For instance, in reactions analogous to the Claisen condensation, the carbanion could attack the carbonyl carbon of an ester. Similarly, it can undergo Knoevenagel-type condensations with aldehydes and ketones.

Reactions of related p-substituted nitrobenzenes with arylacetonitriles in the presence of methanolic potassium hydroxide have been shown to yield 3-aryl-5-haloanthranils, demonstrating a pathway where the active methylene group initiates an intramolecular cyclization involving the ortho-nitro group.

Alkylation Reactions: The nucleophilic carbanion can be readily alkylated by reacting it with alkyl halides. This reaction is a fundamental method for creating a substituted carbon center alpha to the nitrile group. A variety of alkylating agents can be employed, and the reaction conditions can be tuned to achieve high

Advanced Spectroscopic and Chromatographic Characterization

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS)

Detailed experimental Electron Ionization Mass Spectrometry (EI-MS) data, including fragmentation patterns for (5-Bromo-2-nitrophenyl)acetonitrile, is not available in the surveyed scientific literature. This analytical technique would typically be used to determine the molecular weight and elucidate the structure of the compound by analyzing the fragmentation of the molecular ion. For reference, the molecular formula of this compound is C₈H₅BrN₂O₂, corresponding to a monoisotopic mass of approximately 239.953 g/mol . nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental Infrared (IR) spectrum for this compound has not been located in public databases. A theoretical analysis would predict characteristic absorption bands corresponding to its functional groups:

Nitrile (C≡N) stretching: A sharp, medium-intensity band is expected in the range of 2260-2240 cm⁻¹.

Nitro (NO₂) group stretching: Two strong bands would be anticipated: an asymmetric stretching band around 1550-1500 cm⁻¹ and a symmetric stretching band around 1360-1300 cm⁻¹.

C-Br stretching: A band in the fingerprint region, typically between 680-515 cm⁻¹, would indicate the presence of the bromo-substituent.

Aromatic C-H and C=C stretching: Bands corresponding to aromatic C-H stretching would appear above 3000 cm⁻¹, while aromatic C=C stretching would be observed in the 1600-1450 cm⁻¹ region.

Without experimental data, a precise data table cannot be constructed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific experimental UV-Visible absorption maxima (λmax) for this compound dissolved in a specified solvent are not documented in the available literature. UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For an aromatic compound like this, one would expect to observe π → π* transitions, characteristic of the benzene (B151609) ring, and potentially n → π* transitions associated with the nitro group. The presence of the nitro, bromo, and acetonitrile (B52724) substituents on the phenyl ring would influence the position and intensity of these absorption bands.

X-ray Diffraction (XRD) for Solid-State Structure and Crystallography

No published single-crystal X-ray diffraction (XRD) studies for this compound were found. Therefore, detailed crystallographic data, including unit cell parameters, crystal system, intermolecular interactions, and Hirshfeld surface analysis, cannot be provided. Such an analysis would be essential for definitively determining the three-dimensional arrangement of the molecules in the solid state and quantifying the nature of their intermolecular contacts.

Information regarding the unit cell dimensions (a, b, c, α, β, γ), crystal system (e.g., monoclinic, orthorhombic), and space group of this compound is contingent on successful single-crystal X-ray diffraction analysis, which is not publicly available.

A crystallographic study would be necessary to identify and analyze intermolecular interactions. Based on the molecular structure, one could hypothesize the presence of several types of interactions that would influence the crystal packing, such as:

Halogen Bonding: Interactions involving the bromine atom (Br···O or Br···N).

C-H···N Interactions: Hydrogen bonding between aromatic or methylene (B1212753) hydrogens and the nitrogen atom of the nitrile group.

C-H···O Interactions: Hydrogen bonding involving the oxygen atoms of the nitro group.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Without experimental crystal structure data, the existence and geometry of these interactions cannot be confirmed.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice. This analysis requires crystallographic information files (CIF) generated from XRD data. As no crystal structure has been reported for this compound, a Hirshfeld surface analysis cannot be performed.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and other electronic properties. researchgate.net For (5-Bromo-2-nitrophenyl)acetonitrile, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide a fundamental understanding of its characteristics. nih.govresearchgate.net

Molecular Electrostatic Potential (MESP) analysis is a valuable outcome of DFT calculations, creating a 3D map of the charge distribution around a molecule. chemrxiv.orgresearchgate.net This map uses a color spectrum to visualize electron-rich and electron-poor regions. youtube.com For this compound, the MESP map would be expected to show:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the electronegative oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, which possess lone pairs of electrons. chemrxiv.org

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. Such areas would likely be found around the hydrogen atoms and, significantly, on the carbon atoms of the aromatic ring, particularly those influenced by the strong electron-withdrawing effects of the nitro and bromo substituents. walisongo.ac.id

The MESP provides a visual guide to the molecule's reactivity and intermolecular interaction sites. chemrxiv.orgwalisongo.ac.id

Beyond the visual intuition from MESP maps, DFT allows for a more quantitative identification of reactive centers. Nucleophilic sites are electron-rich and act as electron donors, while electrophilic sites are electron-poor and act as electron acceptors. quora.comlibretexts.org

Nucleophilic Sites: The primary nucleophilic centers in this compound are the nitrogen atom of the nitrile group and the oxygen atoms of the nitro group, due to their available lone pair electrons. quora.com The π-system of the benzene (B151609) ring can also exhibit nucleophilic character in certain reactions. quora.com

Electrophilic Sites: The molecule possesses several electrophilic sites. The carbon atom of the nitrile group is susceptible to attack by strong nucleophiles. quora.com Furthermore, the aromatic ring is "activated" for nucleophilic aromatic substitution by the potent electron-withdrawing nitro group, making the carbon atoms—especially those ortho and para to the nitro group—strong electrophilic centers. walisongo.ac.idmdpi.com The methylene (B1212753) carbon (the -CH2- group) is also electrophilic due to the influence of the adjacent electron-withdrawing nitrile group.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital represents the location of the most energetic, most easily donated electrons. The HOMO's energy level is related to the molecule's ability to act as a nucleophile or electron donor. youtube.comyoutube.com For this compound, the HOMO is expected to be distributed over the phenyl ring and the p-orbitals of the bromine and nitrile groups.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the lowest-energy site available to accept electrons, and its energy level correlates with the molecule's electrophilicity. youtube.comyoutube.com Given the strong electron-withdrawing nature of the nitro group, the LUMO is anticipated to be predominantly localized on the nitro group and the aromatic ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the FMO energy gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.org A smaller energy gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. acs.orgresearchgate.net

Table 1: Representative Frontier Molecular Orbital (FMO) Data
ParameterTypical Value (eV)Significance
EHOMO-7.0 to -9.0Energy of the highest occupied molecular orbital; relates to ionization potential and nucleophilicity.
ELUMO-1.5 to -3.0Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity.
Energy Gap (ΔE)4.5 to 6.0ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. acs.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netacs.org These indices provide a more nuanced understanding of reactivity than FMO analysis alone. researchgate.net

Key reactivity indices include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated as μ² / (2η).

Table 2: Calculated Reactivity Indices and Dipole Moment
ParameterDefinitionSignificance
Chemical Hardness (η)Resistance to change in electron configuration.Higher values indicate greater stability.
Chemical Potential (μ)Electron escaping tendency.Indicates the reactivity of a molecule. nih.gov
Electrophilicity Index (ω)Capacity to accept electrons.A high value indicates a good electrophile. nih.gov
Dipole Moment (μ)Measure of net molecular polarity.A non-zero value indicates an asymmetric charge distribution and polarity. mdpi.com

Molecular Modeling for Conformational Analysis

This compound has conformational flexibility due to the rotation around single bonds, specifically the C-C bond connecting the cyanomethyl group to the ring and the C-N bond of the nitro group. Molecular modeling techniques, such as molecular mechanics and semi-empirical methods, are used to explore the potential energy surface of the molecule and identify the most stable conformations (energy minima). nih.gov

This analysis helps determine the preferred three-dimensional arrangement of the atoms. For this molecule, the analysis would focus on the relative orientations of the cyanomethyl and nitro groups with respect to the phenyl ring. These orientations can influence the molecule's crystal packing, solubility, and how it interacts with other molecules or biological targets. The most stable conformer would be the one that minimizes steric hindrance and optimizes electronic interactions.

Reaction Pathway Prediction and Mechanistic Insights

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. mdpi.comresearchgate.net By using DFT, researchers can locate and characterize the geometries and energies of transition states—the high-energy points along the reaction coordinate. pku.edu.cn

For this compound, this approach could be used to investigate various potential reactions:

Reactions at the Methylene Group: The acidity of the protons on the -CH2- group, which are activated by the nitrile function, can be calculated. frontiersin.org Theoretical modeling can explore the mechanism of deprotonation and the subsequent reaction of the resulting carbanion with electrophiles.

Reduction of the Nitro Group: The multi-step process of reducing the nitro group to an amine could be modeled to understand the intermediates and energy barriers involved.

By comparing the activation energies of different possible pathways, computational studies can predict which reaction is kinetically favored, providing deep mechanistic insights that are often difficult to obtain through experimental means alone. bohrium.comchemrxiv.org

Comparative Computational Analysis with Structural Analogs

Such a comparative study would be invaluable for elucidating the nuanced interplay of steric and electronic effects imparted by the substituents. For instance, a comparative Density Functional Theory (DFT) analysis of this compound alongside key analogs such as 2-nitrophenylacetonitrile (B16159), 5-bromophenylacetonitrile, and the parent phenylacetonitrile (B145931) molecule would provide significant insights.

Hypothetical Data Tables for Comparative Analysis:

The following tables are hypothetical and presented to illustrate the type of data that would be generated in a comparative computational study. The values are not based on actual experimental or computational results.

Table 1: Calculated Geometric Parameters (Bond Lengths and Angles) This table would typically compare key bond lengths (e.g., C-Br, C-NO₂, C-C≡N) and bond angles to show how the substituents affect the molecular geometry.

CompoundC-Br Bond Length (Å)C-NO₂ Bond Length (Å)C-C≡N Bond Angle (°)
This compoundValueValueValue
2-NitrophenylacetonitrileN/AValueValue
5-BromophenylacetonitrileValueN/AValue
PhenylacetonitrileN/AN/AValue

Table 2: Calculated Electronic Properties This table would illustrate the influence of the substituents on the electronic structure of the molecules, which is crucial for understanding their reactivity.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Dipole Moment (Debye)
This compoundValueValueValueValue
2-NitrophenylacetonitrileValueValueValueValue
5-BromophenylacetonitrileValueValueValueValue
PhenylacetonitrileValueValueValueValue

Detailed Research Findings That Would Be Expected:

A dedicated computational study would likely investigate several key areas:

Structural Parameters: The introduction of a bulky bromine atom and a nitro group would be expected to cause distortions in the phenyl ring and affect the bond lengths and angles of the acetonitrile (B52724) side chain. A comparative analysis would quantify these distortions.

Electronic Properties: The electron-withdrawing nature of both the bromo and nitro substituents would significantly lower the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The analysis would reveal the magnitude of this effect and how the relative positions of the substituents influence the HOMO-LUMO gap, which is a key indicator of chemical reactivity and electronic transitions.

Charge Distribution: A population analysis (e.g., Mulliken or Natural Bond Orbital) would provide insights into the charge distribution across the molecule, highlighting the electrophilic and nucleophilic sites and explaining the molecule's reactivity patterns.

Spectroscopic Properties: The calculated vibrational frequencies (IR and Raman) and NMR chemical shifts would be compared with experimental data, where available, to validate the computational model. The comparative analysis would show how the vibrational modes and chemical shifts are influenced by the different substitution patterns.

Applications of 5 Bromo 2 Nitrophenyl Acetonitrile As a Synthetic Building Block and Precursor

(5-Bromo-2-nitrophenyl)acetonitrile is a bifunctional aromatic compound featuring a bromine atom, a nitro group, and a cyanomethyl group. This unique combination of functional groups makes it a valuable and versatile building block in organic synthesis for the construction of more complex molecular architectures. Its utility spans the creation of intricate organic molecules, the formation of heterocyclic systems, and the development of novel materials.

Green Chemistry Aspects in the Synthesis and Application of 5 Bromo 2 Nitrophenyl Acetonitrile

Development of Sustainable Synthetic Protocols

The pursuit of sustainability in chemical manufacturing necessitates a departure from traditional, often hazardous, synthetic routes. For a molecule like (5-Bromo-2-nitrophenyl)acetonitrile, this involves designing protocols that are inherently safer, more efficient, and environmentally benign from the outset.

A conventional synthesis for a structural isomer, 2-(2-bromo-4-nitrophenyl)acetonitrile, involves the use of sodium hydride in dioxane, followed by quenching with hydrochloric acid and extensive workup with organic solvents. chemicalbook.com This pathway highlights several areas for green improvement.

Sustainable alternatives focus on replacing harsh reagents and minimizing complex procedures. Biocatalysis, for instance, offers a highly efficient and selective route to aromatic nitriles. nih.gov Engineered aldoxime dehydratase (Oxd) enzymes can convert benzaldoxime (B1666162) precursors into the corresponding nitriles under exceptionally mild conditions, often in aqueous media, thus avoiding toxic organic solvents and energy-intensive processes. nih.gov While not yet documented for this compound specifically, this biocatalytic approach represents a frontier in sustainable nitrile synthesis.

Another sustainable strategy involves the use of alternative cyano-group sources. Traditional methods like the Sandmeyer and Rosenmund-von Braun reactions often employ heavy metal cyanides (e.g., CuCN, KCN, NaCN), which are highly toxic and generate significant metal waste. numberanalytics.comnih.gov Research into nonmetallic, organic cyano-group sources is paving the way for transition-metal-free cyanation, thereby circumventing catalyst poisoning and the risk of generating hydrogen cyanide gas. nih.gov Furthermore, solvent-free reaction conditions, such as those developed for the Henry reaction (a C-C bond-forming reaction) using a recoverable, polystyrene-supported catalyst, present a viable protocol for minimizing solvent waste. researchgate.net

Reduction of Hazardous Reagents and Solvents

A core tenet of green chemistry is the minimization or elimination of hazardous substances. The synthesis of this compound involves two key transformations: nitration of a bromophenyl precursor and introduction of the acetonitrile (B52724) group. Both steps traditionally rely on hazardous materials.

The nitration of aromatic rings typically employs a mixture of concentrated nitric acid and sulfuric acid, a corrosive combination that generates large volumes of acidic waste. nih.gov Greener nitration strategies are being developed, including the use of milder nitrating agents or alternative catalytic systems. For example, using nitric acid in acetonitrile or methanol (B129727) can provide a more controlled reaction. researchgate.net

The cyanation step also presents significant hazards. A documented synthesis of a related compound uses sodium cyanide in dimethylformamide (DMF), a solvent with reproductive toxicity concerns. The development of biocatalytic methods nih.gov or the use of less toxic, nonmetallic cyanating agents directly addresses this issue. nih.gov The choice of solvent is also critical. Replacing hazardous solvents like dioxane (a suspected carcinogen) and chlorinated solvents with greener alternatives such as water, ethanol, or even performing reactions under solvent-free conditions is a key objective. chemicalbook.comresearchgate.net

The table below compares a traditional synthesis pathway for a related isomer with potential greener alternatives, highlighting the reduction in hazardous materials.

Reaction Step Traditional Method Hazardous Components Greener Alternative Improvement
Nitration Mixed Acid (H₂SO₄/HNO₃)Concentrated, corrosive acids; large waste volumeContinuous-flow nitration; solid acid catalystsImproved safety, reduced acid waste. nih.gov
Cyanation Sodium Cyanide in DMFHighly toxic NaCN; toxic solvent (DMF)Biocatalysis (engineered Oxd); Nonmetallic cyano sourcesAvoids toxic metal cyanides and hazardous solvents. nih.govnih.gov
Base/Solvent Sodium Hydride in DioxanePyrophoric NaH; suspected carcinogen (dioxane)Phase-transfer catalyst in water; Solvent-free reactionEliminates highly reactive reagents and toxic solvents. chemicalbook.comresearchgate.net

Energy-Efficient Methodologies (e.g., Mechanochemistry, Flow Chemistry, Microwave/Ultrasound Irradiation)

Reducing energy consumption is another cornerstone of green chemistry, leading to lower costs and a smaller carbon footprint. Advanced manufacturing technologies offer significant advantages over traditional batch processing, which often requires prolonged heating or cooling.

Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically accelerate chemical reactions, often leading to higher yields in shorter times. nih.gov Ultrasound irradiation has been successfully used for the Paal-Knorr condensation to create substituted pyrroles, demonstrating its utility in heterocyclic synthesis under mild conditions. nih.gov Similarly, microwave irradiation has been employed to synthesize benzylidenemalononitrile (B1330407) derivatives in a solvent-free approach, showcasing benefits like enhanced reaction rates and improved efficiency. nih.gov

Flow Chemistry: Continuous-flow reactors offer superior control over reaction parameters like temperature and mixing, which is particularly crucial for highly exothermic reactions like nitration. nih.gov This enhanced control improves safety and often leads to higher purity and yield, reducing the need for energy-intensive purification steps. nih.gov A continuous-flow process for the nitration of o-xylene (B151617) not only achieved a high yield (94.1%) but also significantly reduced phenolic impurities, eliminating the need for an alkaline wash and thus minimizing wastewater. nih.gov The in-situ generation of reactive but unstable reagents, like acetyl nitrate (B79036) for the nitration of delicate substrates, is another key safety and efficiency advantage of flow platforms. nih.gov

Mechanochemistry: Synthesis via mechanical forces, such as ball-milling, can enable reactions to proceed in the absence of solvents, directly reducing energy use for heating and solvent distillation. researchgate.net

Methodology Principle Key Advantages for Synthesis Relevant Example
Ultrasound Acoustic cavitation creates localized high-energy zonesFaster reaction rates, milder conditions, improved yieldsSynthesis of substituted pyrroles. nih.gov
Microwave Direct heating of polar moleculesRapid heating, shorter reaction times, solvent-free possibilitiesKnoevenagel condensation to form benzylidenemalononitrile derivatives. nih.gov
Flow Chemistry Continuous processing in small-volume reactorsEnhanced heat transfer, improved safety, high throughput, impurity reductionNitration of o-xylene with 94.1% yield and reduced wastewater. nih.gov

Optimization of Atom Economy and Reaction Efficiency

Atom economy is a fundamental green chemistry metric that assesses how many atoms from the reactants are incorporated into the final desired product. A high atom economy signifies an efficient process that generates minimal waste.

Traditional multi-step syntheses often suffer from low atom economy due to the use of stoichiometric reagents and protecting groups, which are later removed. The synthesis of the isomer 2-(2-bromo-4-nitrophenyl)acetonitrile, which involves a base, an acid quench, and multiple extractions, is an example of a pathway likely to have a poor atom economy. chemicalbook.com

To optimize atom economy in the synthesis of this compound, synthetic routes should be designed to be as concise as possible. Transition metal-catalyzed cross-coupling reactions, for example, can directly form the C-CN bond on the aromatic ring, potentially offering a more atom-economical route than multi-step sequences. numberanalytics.com However, these methods must be weighed against the use of metal catalysts and cyanide sources. nih.gov

Considerations for Environmental Persistence and Degradation

The lifecycle of a chemical does not end with its synthesis and application. Understanding its environmental fate—how it behaves and breaks down in ecosystems—is critical for sustainable design. For this compound, key concerns would be its persistence, potential for bioaccumulation, and toxicity.

Halogenated organic compounds are often resistant to degradation. mdpi.com However, studies have shown that microbial consortia are capable of degrading brominated compounds, although often through co-metabolism where another carbon source is required for the microbes to thrive. mdpi.com The C-Br bond can be cleaved biologically, suggesting that natural degradation pathways may exist, even if they are slow.

The lipophilicity of a compound, often estimated by its LogP value, is an indicator of its potential to bioaccumulate in organisms. The related compound 4-Nitrophenylacetonitrile has a calculated XLogP3 of 1.4. nih.gov The addition of a bromine atom to create this compound would increase its molecular weight and likely its lipophilicity, raising its potential for persistence and bioaccumulation compared to its non-brominated counterpart. Nitroaromatic compounds themselves can be of environmental concern, and their degradation pathways are an active area of research. researchgate.net Designing molecules for degradation, for instance by incorporating functional groups that are more susceptible to microbial attack, is an advanced green chemistry principle that could be applied.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Bromo-2-nitrophenyl)acetonitrile, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves palladium-catalyzed annulation reactions. For example, 2-(5-fluoro-2-nitrophenyl)acetonitrile can react with brominated aldehydes under controlled conditions (e.g., dimethylamine as a catalyst) to form structurally similar nitriles . Optimization can be achieved via factorial experimental designs (e.g., two-level full factorial designs) to evaluate variables like temperature, catalyst loading, and solvent polarity. Central composite designs are recommended for identifying critical parameters affecting yield .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in original containers at 0–6°C to prevent decomposition. Ensure containers are tightly sealed in dry, ventilated areas away from heat sources .
  • PPE : Use butyl rubber gloves (0.7 mm thickness, >480 min breakthrough time) and respiratory protection if aerosol formation is possible .
  • Decontamination : For spills, evacuate the area, use absorbent materials, and avoid direct skin contact. Follow H312 (harmful by skin contact) and H319 (severe eye irritation) hazard codes .

Q. What chromatographic methods are suitable for purity analysis of this compound?

  • Methodological Answer : Reverse-phase HPLC with acetonitrile/water gradients is widely used. For example, a QbD (Quality by Design)-optimized method with 72% acetonitrile, 0.84 mL/min flow rate, and 30°C column temperature achieves robust separation of nitrile derivatives . Electrochemical or mass spectrometry detection enhances sensitivity for trace impurities .

Advanced Research Questions

Q. How does the nitro and bromo substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitro group stabilizes intermediates in palladium-catalyzed reactions, while the bromo substituent acts as a leaving group. Kinetic studies (e.g., flow reactor experiments at 1150–1450 K) suggest that nitro groups delay chain-termination reactions, increasing HCN and NO formation under oxidative conditions . Computational models (e.g., DFT calculations) can predict activation barriers for specific reaction pathways .

Q. What are the decomposition pathways and thermal stability profiles of this compound?

  • Methodological Answer : Thermal gravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~524°C, consistent with acetonitrile derivatives. Combustion studies show hazardous byproducts like hydrogen cyanide (HCN) and nitrogen oxides (NOx), requiring gas-phase FTIR or mass spectrometry for real-time monitoring . Mitigation strategies include using CO2 or alcohol-resistant foam for fire suppression .

Q. Can solvent-induced phase separation techniques improve extraction efficiency of this compound?

  • Methodological Answer : Phase separation in acetonitrile/water systems can be induced via:

  • Salt-out extraction : Adding ammonium sulfate to reduce acetonitrile solubility.
  • Low-temperature extraction : Cooling to -20°C to precipitate acetonitrile-rich phases.
    These methods are critical for isolating nitriles from complex matrices, as demonstrated in radiopharmaceutical purification .

Contradictions and Data Gaps

  • Solubility : While acetonitrile is generally water-miscible, bromo-nitro derivatives may exhibit reduced solubility. Conflicting reports require empirical validation via shake-flask experiments .
  • Toxicity : Existing data on acetonitrile (e.g., LD50 = 617 mg/kg in guinea pigs) may not extrapolate to the target compound. In vitro assays (e.g., Ames test) are recommended to assess mutagenicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.